molecular formula C5H5F3O2 B1230859 Methyl 4,4,4-trifluorocrotonate CAS No. 85694-31-1

Methyl 4,4,4-trifluorocrotonate

Cat. No. B1230859
CAS RN: 85694-31-1
M. Wt: 154.09 g/mol
InChI Key: DMMZYYLXAGRBDO-NSCUHMNNSA-N
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Description

Methyl 4,4,4-trifluorocrotonate is a chemical compound with the molecular formula C5H5F3O2 . It is used as a drug intermediate and serves as a catalyst for cyclization, oxidation, and halogenating reactions .


Synthesis Analysis

Methyl 4,4,4-trifluorocrotonate has been used in the synthesis of enantioenriched trifluoromethylated compounds. A copper-catalyzed enantioselective 1,4-conjugate addition of methyl 4,4,4-trifluorocrotonate with aliphatic Grignard reagents was achieved under mild reaction conditions .


Molecular Structure Analysis

The molecular weight of Methyl 4,4,4-trifluorocrotonate is 154.09 g/mol. The IUPAC name for this compound is methyl (E)-4,4,4-trifluorobut-2-enoate .


Chemical Reactions Analysis

Methyl 4,4,4-trifluorocrotonate undergoes diastereoselective Michael addition reaction with ethyl crotonate .


Physical And Chemical Properties Analysis

Methyl 4,4,4-trifluorocrotonate has a molecular weight of 154.09 g/mol. It has a complexity of 148 and a topological polar surface area of 26.3 Ų .

Mechanism of Action

Mode of Action

The compound acts as a precursor or reagent in chemical reactions. It undergoes diastereoselective Michael addition reactions with nucleophiles . In these reactions, it donates a trifluoromethyl group to the nucleophile, resulting in the formation of a new compound with a trifluoromethylated stereogenic center.

Biochemical Pathways

. The downstream effects of these reactions depend on the specific context and application of the synthesized compounds.

Result of Action

The primary result of Methyl 4,4,4-trifluorocrotonate’s action is the formation of new compounds with a trifluoromethylated stereogenic center. These compounds can have various applications in organic synthesis .

properties

IUPAC Name

methyl (E)-4,4,4-trifluorobut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O2/c1-10-4(9)2-3-5(6,7)8/h2-3H,1H3/b3-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMMZYYLXAGRBDO-NSCUHMNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

85694-31-1
Record name Methyl 4,4,4-trifluorocrotonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085694311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What makes Methyl 4,4,4-trifluorocrotonate a valuable compound in organic synthesis?

A1: Methyl 4,4,4-trifluorocrotonate is particularly useful in synthesizing enantioenriched trifluoromethylated compounds []. These compounds are important because the trifluoromethyl (CF3) group can significantly alter a molecule's physicochemical properties, such as its metabolic stability, lipophilicity, and binding affinity. This makes them valuable building blocks for developing pharmaceuticals and agrochemicals.

Q2: The research mentions a "Copper-catalyzed enantioselective conjugate addition" involving Methyl 4,4,4-trifluorocrotonate. Could you elaborate on the significance of this reaction?

A2: This reaction, described in the research [], offers a way to introduce chirality into molecules containing a trifluoromethyl group. Enantioselectivity is crucial because different enantiomers of a chiral molecule can have vastly different biological activities. By using a chiral copper catalyst, the reaction selectively forms one enantiomer over the other, leading to enantioenriched products. This control over stereochemistry is vital for drug discovery and development.

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